molecular formula C18H15ClN2O2S2 B11499582 (7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11499582
M. Wt: 390.9 g/mol
InChI Key: NLCQAOVASXRPLR-MYJWUSKBSA-N
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Description

6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE is a complex organic compound featuring a unique structure that includes chlorophenyl, methoxyphenyl, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorophenyl derivatives, methoxyphenyl derivatives, and sulfur-containing compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O2S2

Molecular Weight

390.9 g/mol

IUPAC Name

(7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C18H15ClN2O2S2/c1-23-14-8-2-11(3-9-14)17-21-15(10-25-17)16(22)20(18(21)24)13-6-4-12(19)5-7-13/h2-9,15,17H,10H2,1H3/t15-,17?/m0/s1

InChI Key

NLCQAOVASXRPLR-MYJWUSKBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)Cl

Origin of Product

United States

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